

Phosalone CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phosalone**

Cat. No.: **B1677705**

[Get Quote](#)

Phosalone: A Comprehensive Technical Guide

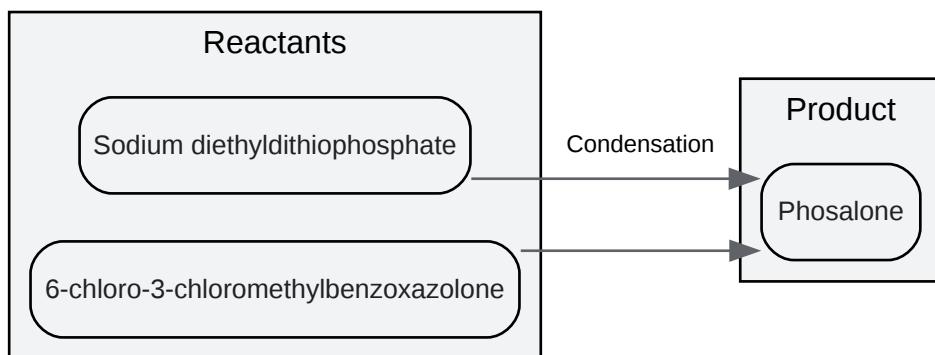
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organophosphate compound **phosalone**, covering its chemical identity, physicochemical properties, synthesis, mechanism of action, toxicology, environmental fate, and analytical methodologies.

Chemical Identity

- Common Name: **Phosalone**
- CAS Number: 2310-17-0[\[1\]](#)[\[2\]](#)
- Preferred IUPAC Name: S-[(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate[\[1\]](#)
- Other IUPAC Names: 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one[\[2\]](#)
- Chemical Class: Organophosphate insecticide[\[3\]](#)
- Molecular Formula: C₁₂H₁₅ClNO₄PS₂[\[1\]](#)[\[2\]](#)
- Synonyms: Zolone, Benzophosphate, Rubitox, Azofene[\[2\]](#)[\[4\]](#)

Physicochemical Properties


Phosalone is a white crystalline solid with a characteristic garlic-like odor.^[1] It is a non-systemic insecticide and acaricide. The key quantitative properties of **phosalone** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	367.80 g/mol	
Melting Point	47.5 to 48 °C	[1]
Density	1.39 g/cm ³	[1]
Water Solubility	3.05 mg/L	[1]
Solubility in Organic Solvents	Soluble in many organic solvents.	[1]
Vapor Pressure	4.57×10^{-7} mm Hg at 25°C	
Log P (Octanol-Water Partition Coefficient)	4.01 at 20°C	[5]

Synthesis of Phosalone

Phosalone is synthesized through a multi-step chemical process. The general synthetic route involves the condensation of sodium or ammonium diethyldithiophosphates with 6-chloro-3-chloromethylbenzoxazolone.^[3]

Logical Diagram of Phosalone Synthesis

[Click to download full resolution via product page](#)

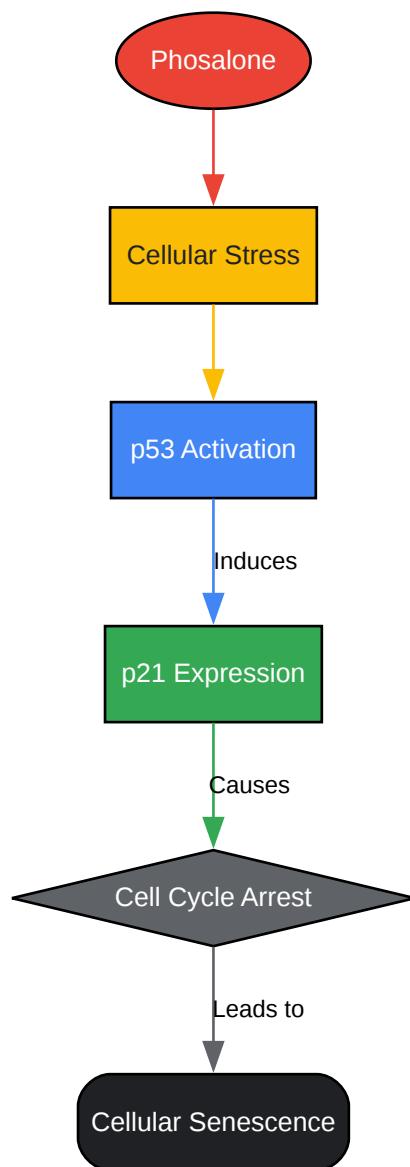
Caption: General synthesis pathway of **Phosalone**.

Mechanism of Action

Acetylcholinesterase Inhibition

The primary mechanism of action for **phosalone**, like other organophosphate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.^{[6][7]} AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.^[6] **Phosalone** irreversibly binds to and phosphorylates the serine hydroxyl group in the active site of AChE.^[7] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.^{[6][8]} This hyperstimulation disrupts neurotransmission, leading to paralysis and death in insects.^[7]

Signaling Pathway of Acetylcholinesterase Inhibition


[Click to download full resolution via product page](#)

Caption: **Phosalone** inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Induction of Cellular Senescence

Recent studies have suggested that organophosphates like **phosalone** can induce cellular senescence. This process is thought to be mediated through the activation of the p53 tumor suppressor protein and its downstream effector, p21.[9][10] Stress signals can activate the p53 pathway, leading to cell cycle arrest and senescence.[9]

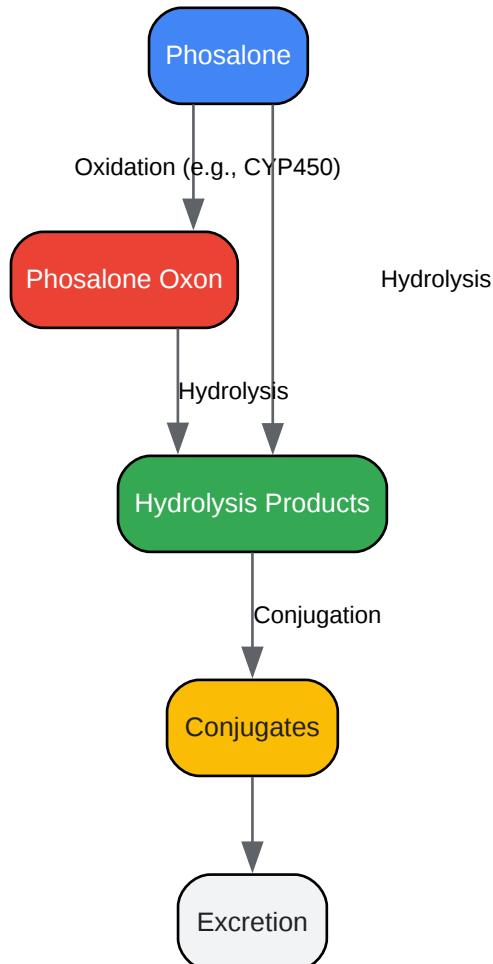
p53-Mediated Cellular Senescence Pathway

[Click to download full resolution via product page](#)

Caption: **Phosalone**-induced cellular stress can lead to senescence via the p53/p21 pathway.

Toxicology

Phosalone is classified as a moderately toxic compound. The acute toxicity values are presented below.


Toxicity Metric	Value	Species	Reference(s)
Oral LD ₅₀	85 mg/kg	Rat	[1]
Dermal LD ₅₀	390 mg/kg	Rat	[1]

Exposure to **phosalone** can cause symptoms characteristic of organophosphate poisoning, including miosis, hypersalivation, sweating, and in severe cases, respiratory failure.[\[1\]](#)

Metabolic Fate

Phosalone is metabolized in both animals and plants. The primary metabolic pathway involves oxidation to its more toxic oxygen analog, **phosalone-oxon**, followed by hydrolysis.[\[11\]](#)

Metabolic Pathway of Phosalone

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of **phosalone** in organisms.

Environmental Fate

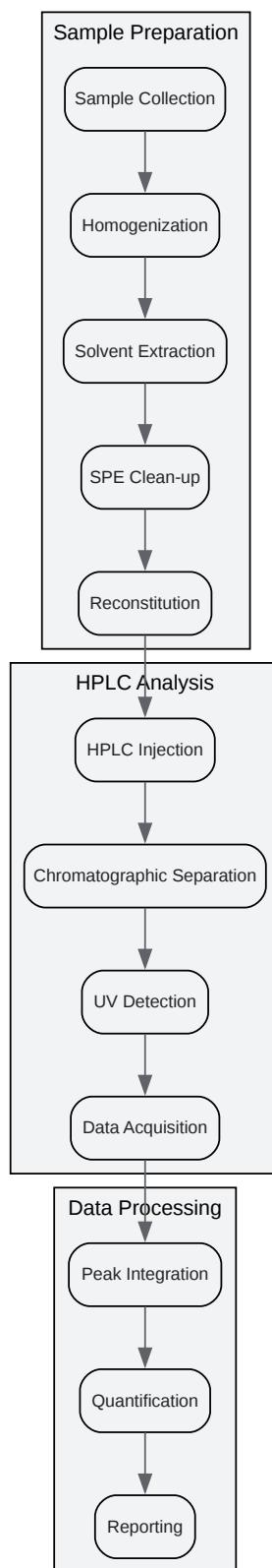
Phosalone exhibits moderate persistence in the environment. It undergoes degradation in soil and water, with photolysis being a significant degradation pathway in aqueous environments.[\[5\]](#) The half-life of **phosalone** in water at pH 5 is rapid, approximately 15-20 minutes.[\[5\]](#)

Analytical Methodologies

The determination of **phosalone** residues in various matrices such as food and environmental samples is crucial for regulatory monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV for Phosalone Residue Analysis in Fruits

This protocol provides a general methodology for the determination of **phosalone** residues in fruit samples using HPLC with UV detection.


1. Sample Preparation (Extraction and Clean-up):

- Homogenization: A representative sample of the fruit is homogenized.
- Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as hexane and acetone (50:50 v/v).[\[12\]](#) The mixture is agitated to ensure efficient extraction.
- Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C18 SPE cartridge to remove interfering matrix components.[\[12\]](#) The cartridge is first conditioned with an appropriate solvent. After loading the sample extract, interfering compounds are washed away, and **phosalone** is then eluted with a suitable solvent like hexane.[\[12\]](#)
- Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A C8 or C18 reversed-phase column is typically employed.[12]
- Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v), is used for separation.[12]
- Flow Rate: A typical flow rate is 1.0 mL/min.[12]
- Detection: The UV detector is set at a wavelength where **phosalone** exhibits maximum absorbance.
- Quantification: The concentration of **phosalone** in the sample is determined by comparing the peak area of the analyte with that of a standard of known concentration.

Experimental Workflow for HPLC Analysis of Phosalone Residues

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **phosalone** residues in food samples by HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosalone - Wikipedia [en.wikipedia.org]
- 2. Phosalone | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosalone (Ref: ENT 27163) [sitem.herts.ac.uk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. fao.org [fao.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Senescence Regulation by the p53 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phosalone CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677705#phosalone-cas-number-and-iupac-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com